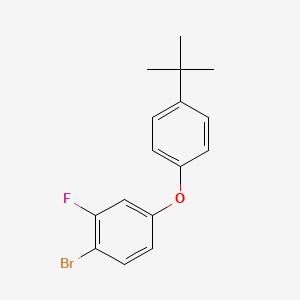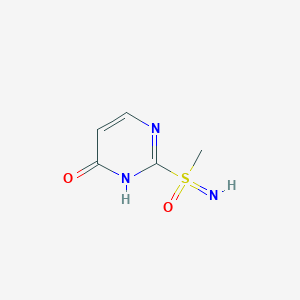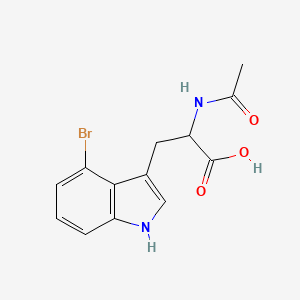
N-Acetyl-4-bromo-DL-tryptophan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Acetyl-4-bromo-DL-tryptophan is a synthetic derivative of tryptophan, an essential amino acid This compound is characterized by the presence of an acetyl group attached to the nitrogen atom and a bromine atom at the fourth position of the indole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-4-bromo-DL-tryptophan typically involves the acetylation of 4-bromo-DL-tryptophan. This can be achieved through the reaction of 4-bromo-DL-tryptophan with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation.
Industrial Production Methods
Industrial production of this compound may involve a multi-step process starting from indole derivatives. The bromination of indole followed by the introduction of the acetyl group can be optimized for large-scale production. The use of catalysts and controlled reaction conditions ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-Acetyl-4-bromo-DL-tryptophan undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions to form oxindole derivatives.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like amines (NH2R) or thiols (SHR) in the presence of a base such as sodium hydride (NaH).
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: 4-Hydroxy-DL-tryptophan.
Substitution: N-Substituted tryptophan derivatives.
Aplicaciones Científicas De Investigación
N-Acetyl-4-bromo-DL-tryptophan has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in protein synthesis and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and as a reagent in biochemical assays.
Mecanismo De Acción
The mechanism of action of N-Acetyl-4-bromo-DL-tryptophan involves its interaction with specific molecular targets. The acetyl group enhances its ability to cross cell membranes, while the bromine atom may facilitate binding to certain enzymes or receptors. The compound can modulate various biochemical pathways, including those involved in inflammation and cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
N-Acetyl-DL-tryptophan: Lacks the bromine atom, making it less reactive in certain substitution reactions.
4-Bromo-DL-tryptophan: Lacks the acetyl group, which may affect its bioavailability and cellular uptake.
N-Acetyl-L-tryptophan: The L-isomer of N-Acetyl-DL-tryptophan, which may have different biological activity.
Uniqueness
N-Acetyl-4-bromo-DL-tryptophan is unique due to the presence of both the acetyl and bromine groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C13H13BrN2O3 |
|---|---|
Peso molecular |
325.16 g/mol |
Nombre IUPAC |
2-acetamido-3-(4-bromo-1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C13H13BrN2O3/c1-7(17)16-11(13(18)19)5-8-6-15-10-4-2-3-9(14)12(8)10/h2-4,6,11,15H,5H2,1H3,(H,16,17)(H,18,19) |
Clave InChI |
ZHOLTNDTYQGXRY-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC(CC1=CNC2=C1C(=CC=C2)Br)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl 3-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-5-yl]prop-2-ynoate](/img/structure/B13487187.png)
![Lithium(1+) 2-[(3-chloropyridin-2-yl)oxy]acetate](/img/structure/B13487194.png)


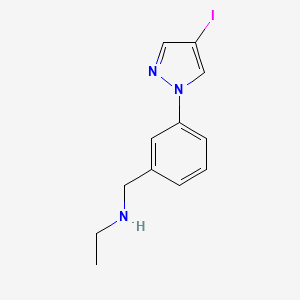
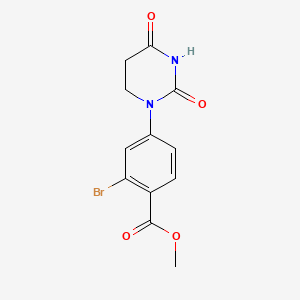
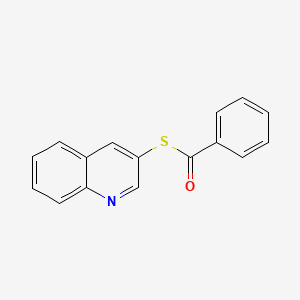

![5-Methoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-amine hydrochloride](/img/structure/B13487236.png)


